2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Overview
Description
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one is a natural product found in Ammi visnaga, Angelica gmelinii, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions. For example, 4-Hydroxyfuro[2′,3′:7,8]coumarins and derivatives were prepared from corresponding hydroxybenzofuranyl ketones, revealing a method for creating compounds with complex ring systems, including those similar to the target compound (Kawase, Nanbu, & Yanagihara, 1968).
- Molecular Structure and Design : Studies like the synthesis of 5H-furo[3′,2′: 6,7][1]benzopyrano[3,4-c]pyridin-5-ones showcase the chemical behavior and potential structural modifications of similar compounds (Morón, Nguyen, & Bisagni, 1983).
Potential Biological and Pharmacological Applications
- Antimicrobial Properties : Some derivatives of this compound have been tested for antimicrobial activity. For instance, derivatives such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one demonstrated good antimicrobial effects (Mulwad & Hegde, 2009).
- Biogenetic Research : The compound has been a subject of biogenetic studies, such as in the synthesis of biogenetic precursors like 5-hydroxymarmesin, indicating its relevance in understanding natural biosynthetic pathways (Rodighiero, Manzini, Pastorini, & Guiotto, 1981).
Structural and Material Science Research
- Molecular Structural Analysis : Research on the molecular structure of similar compounds, such as the crystal structure of methoxyrutaretin, provides insights into the molecular arrangement and potential applications in material science (Bauri, Foro, Lindner, & Nayak, 2006).
Photochemical Studies
- Photodegradation Research : Compounds in this class have been studied for their behavior under light exposure, such as the photodegradation of 4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, which can inform on their stability and photochemical properties (Atta, Hishmat, & Wamhoff, 1993).
properties
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)17)5-12(20-10)15(2,3)18/h4,6,12,17-18H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWMDKKEBOERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
492-52-4 | |
Record name | Visammiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VISAMMIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG0CYI2V83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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